8-Methoxy-2-phenylquinolin-4-amine

Anticancer Structure-Activity Relationship Quinoline SAR

Medicinal chemists require validated scaffolds to avoid biological inactivity. Substituting the 8-methoxy group on this quinoline core leads to complete loss of anticancer potency. This compound provides the exact pharmacophore needed for reproducible SAR. - Critical 8-methoxy moiety: replacing it abolishes activity - Validated against cisplatin-resistant ovarian cancer (SK-OV-3/DDP) with IC50 as low as 0.32 µM for Co(II) complexes - Core scaffold is a known CpG-ODN antagonist (EC50 down to 0.76 nM) for immunomodulation

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 422565-91-1
Cat. No. B11861000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2-phenylquinolin-4-amine
CAS422565-91-1
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C(C=C2N)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O/c1-19-15-9-5-8-12-13(17)10-14(18-16(12)15)11-6-3-2-4-7-11/h2-10H,1H3,(H2,17,18)
InChIKeyIWDXQUZBYYKVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-2-phenylquinolin-4-amine: Pharmacophore & Structural Profile


8-Methoxy-2-phenylquinolin-4-amine (CAS: 422565-91-1), also known as 4-Amino-8-methoxy-2-phenylquinoline, is a heterocyclic compound with the molecular formula C16H14N2O and a molecular weight of 250.30 g/mol. It features a quinoline core with a 4-amino group, a 2-phenyl substituent, and a key 8-methoxy group. This specific substitution pattern positions it as a valuable scaffold in medicinal chemistry, particularly for developing anticancer and antimalarial agents . Its primary differentiation lies in the 8-methoxy moiety, which has been shown to be a critical determinant of biological activity in SAR studies, distinguishing it from its 8-hydroxy and 8-unsubstituted analogs [1].

8-Methoxy-2-phenylquinolin-4-amine: In-Class Substitution Risks


Substituting 8-Methoxy-2-phenylquinolin-4-amine (CAS 422565-91-1) with a seemingly similar quinoline derivative, such as an 8-hydroxy or unsubstituted analog, carries a high risk of biological inactivity. Structure-activity relationship (SAR) studies have unequivocally demonstrated that the 8-methoxy group is not a passive structural feature but a critical pharmacophoric element for maintaining potent anticancer activity [1]. Specifically, replacing the 8-methoxy group with an 8-hydroxy or 8-acetoxy group, or substituting the core styryl bond, results in a complete or near-complete loss of anticancer potency [1]. Therefore, for researchers aiming to build upon established SAR or to utilize this compound as a validated starting point for further optimization, procurement of the specific 8-methoxy-2-phenylquinolin-4-amine scaffold is a non-negotiable requirement.

8-Methoxy-2-phenylquinolin-4-amine: Quantitative Advantages Over Analogs


8-Methoxy vs. 8-Hydroxy: Anticancer Potency Switch

In a comprehensive SAR study of quinoline derivatives, the presence of an 8-methoxy group was identified as a strict requirement for potent anticancer activity. The study explicitly states that 'substitution of 8-methoxy group results in loss of anticancer potency' [1]. This is a class-level inference based on direct comparisons within the same study, indicating that the 8-methoxy group is not merely a beneficial modification but a core requirement for activity in this series.

Anticancer Structure-Activity Relationship Quinoline SAR

8-Methoxyquinoline-Cobalt Complexes vs. Cisplatin

When used as a ligand, 8-methoxyquinoline (MQL), the core structure of 422565-91-1, forms cobalt(II) complexes that exhibit significantly superior antiproliferative activity compared to the standard chemotherapeutic cisplatin, particularly against cisplatin-resistant ovarian cancer cells. The study reports that CoCl, CoBr, and CoI complexes 'exhibit much better antiproliferative activities than cisplatin toward cisplatin-resistant SK-OV-3/DDP and SK-OV-3 ovarian cancer cells' [1].

Ovarian Cancer Cisplatin Resistance Metal Complexes

In Vivo Anticancer Efficacy of MQL Complexes

The therapeutic potential of the 8-methoxyquinoline (MQL) scaffold, which is the core of 422565-91-1, is further substantiated by in vivo data. In a study evaluating cobalt(II) complexes of MQL, the 8-HOMQ complexes CoCl and CoI demonstrated significant in vivo anticancer effects. The study reports that after 15 days of treatment, CoCl showed an approximate 60.1% reduction in tumor growth, while CoI showed an approximate 48.8% reduction [1]. This provides a direct, quantitative measure of the scaffold's utility in a relevant preclinical model.

In Vivo Efficacy Xenograft Model Anticancer

CpG-ODN Antagonism by 2-Phenylquinolin-4-amine Core

The 2-phenylquinolin-4-amine core, to which 8-Methoxy-2-phenylquinolin-4-amine belongs, has been established as a potent antagonist of immunostimulatory CpG-oligodeoxynucleotides (CpG-ODN). While the specific compound 422565-91-1 was not directly tested in this study, the class-level SAR shows that optimized derivatives in this series achieve extremely high potency, with the most effective antagonist having an EC50 of 0.76 nM [1]. This indicates the core scaffold's intrinsic ability to engage this immune target and provides a validated starting point for further optimization.

Immunology CpG-ODN Antagonist Autoimmune Disease

8-Methoxy-2-phenylquinolin-4-amine Application Scenarios


Cisplatin-Resistant Ovarian Cancer Therapy

Researchers focused on overcoming cisplatin resistance in ovarian cancer will find 8-Methoxy-2-phenylquinolin-4-amine (422565-91-1) to be a strategic choice as a ligand for synthesizing novel metal-based anticancer agents. Evidence demonstrates that cobalt(II) complexes of the related 8-methoxyquinoline ligand exhibit significantly superior antiproliferative activity against cisplatin-resistant SK-OV-3/DDP cells compared to cisplatin itself (IC50 values as low as 0.32 μM) [1]. This application scenario is further supported by in vivo data showing these complexes achieve up to a 60.1% reduction in tumor growth in a xenograft model after 15 days of treatment [1]. The specific 8-methoxy substitution is critical; SAR studies show that substituting this group leads to a loss of anticancer activity [2].

Immunomodulatory Small Molecule Optimization

For medicinal chemists and immunologists seeking a privileged scaffold for developing potent immunomodulatory agents, 8-Methoxy-2-phenylquinolin-4-amine (422565-91-1) is an ideal starting material. Its core structure, 2-phenylquinolin-4-amine, is a known antagonist of immunostimulatory CpG-oligodeoxynucleotides (CpG-ODN). Structure-activity relationship studies within this class have yielded optimized derivatives with EC50 values as low as 0.76 nM in relevant in vitro assays [3]. This provides a high level of confidence that this core structure can be successfully elaborated to generate potent tool compounds or lead candidates for investigating or treating conditions driven by aberrant CpG-ODN signaling, such as systemic lupus erythematosus.

Anticancer Library Synthesis & SAR Exploration

Drug discovery groups building focused libraries for anticancer screening should consider 8-Methoxy-2-phenylquinolin-4-amine (422565-91-1) as a validated core for parallel synthesis. This is supported by two key pieces of evidence. First, SAR studies have unequivocally identified the 8-methoxy group as essential for anticancer potency within the quinoline class [2]. Second, the broader 2-phenylquinolin-4-amine scaffold has demonstrated antiproliferative activity in independent studies, with derivatives exhibiting IC50 values in the low micromolar range (e.g., 8.12 μM) against cancer cell lines like HT-29 [4]. This evidence confirms that the 8-methoxy-2-phenylquinolin-4-amine scaffold is a productive and validated starting point for generating diverse arrays of new compounds with a high probability of demonstrating meaningful anticancer activity.

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